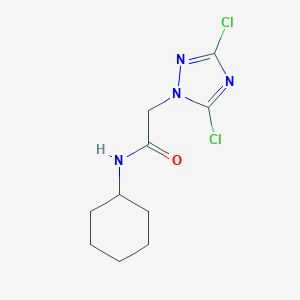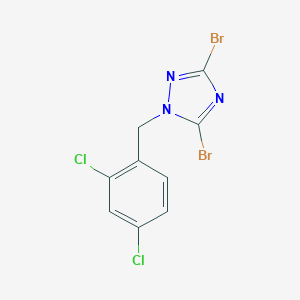![molecular formula C11H14BrN5O B262637 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol involves its interaction with specific receptors in the body. This compound has been shown to interact with the angiotensin II type 1 receptor (AT1R), which is involved in the regulation of blood pressure and cardiovascular function. By interacting with this receptor, 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol can induce vasodilation and reduce blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol are diverse and depend on the specific receptor it interacts with. Some of the effects of this compound include:
1. Vasodilation: 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol has been shown to induce vasodilation, which can reduce blood pressure and improve cardiovascular function.
2. Antitumor activity: Studies have shown that this compound has antitumor activity, making it a potential candidate for cancer therapy.
3. Neuroprotective effects: 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol in lab experiments include its high purity and high yield, as well as its ability to interact with specific receptors in the body. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Investigation of the potential of this compound as a therapeutic agent for the treatment of cardiovascular diseases, cancer, and neurological disorders.
4. Studies to determine the mechanism of action of this compound and its interaction with specific receptors in the body.
Conclusion:
In conclusion, 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to interact with specific receptors in the body, leading to various biochemical and physiological effects. Further studies are needed to determine the safety and efficacy of this compound in humans and to investigate its potential as a therapeutic agent for the treatment of cardiovascular diseases, cancer, and neurological disorders.
合成法
The synthesis of 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol involves a multi-step process that includes the reaction of 4-bromobenzylamine with 2-methyl-2H-tetrazol-5-ylacetic acid, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the desired product.
科学的研究の応用
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol has been studied extensively for its potential as a therapeutic agent. It has been shown to interact with specific receptors in the body, leading to various biochemical and physiological effects. Some of the scientific research applications of this compound include:
1. Cardiovascular diseases: 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
2. Cancer: Studies have shown that this compound has antitumor activity, making it a potential candidate for cancer therapy.
3. Neurological disorders: 2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol |
|---|---|
分子式 |
C11H14BrN5O |
分子量 |
312.17 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methylamino]-1-(2-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C11H14BrN5O/c1-17-15-11(14-16-17)10(18)7-13-6-8-2-4-9(12)5-3-8/h2-5,10,13,18H,6-7H2,1H3 |
InChIキー |
YVQMFEIOSUVAQV-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Br)O |
正規SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)






![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)

